Alaptide

Descripción general

Descripción

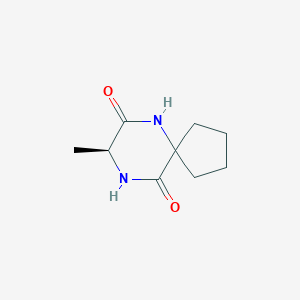

Alaptide, químicamente conocido como (S)-8-metil-6,9-diazaspiro[4.5]decano-7,10-diona, es un compuesto espirocíclico compuesto por dos aminoácidos, L-alanina y cicloleucina . Fue sintetizado por primera vez en la década de 1980 por Evžen Kasafírek en el Instituto de Investigación de Farmacia y Bioquímica de la antigua Checoslovaquia . This compound es conocido por sus propiedades curativas únicas y se ha estudiado por su potencial como modificador de la permeación transdérmica .

Aplicaciones Científicas De Investigación

Tissue Regeneration and Wound Healing

Alaptide has shown remarkable capabilities in promoting tissue regeneration. It acts as a signaling molecule that stimulates the healing process, significantly shortening recovery times for both postoperative and chronic wounds. Clinical studies indicate that this compound can reduce healing time by two-thirds in healthy individuals and up to seven times in chronic cases .

Case Study: Wound Healing Efficacy

- Study Design : In vivo experiments were conducted on pigs and rats with induced skin injuries.

- Findings : this compound application resulted in faster skin regeneration compared to control groups. The mechanism is believed to involve the enhancement of melanocyte activity, which plays a crucial role in keratinocyte function and epidermal regeneration .

Transdermal Drug Delivery Systems

This compound has been identified as a potent transdermal penetration enhancer, making it valuable for drug delivery applications. It has been tested in formulations with non-steroidal anti-inflammatory drugs (NSAIDs) such as acetylsalicylic acid and paracetamol.

Table 1: Enhancement Ratios of Drug Permeation with this compound

| Drug | Enhancement Ratio (0.5-2.0 h) |

|---|---|

| Acetylsalicylic Acid | 6.83 to 19.83 |

| Paracetamol | 1.11 to 17.70 |

These results indicate that this compound significantly improves the permeation of these drugs through biological membranes, suggesting its potential use in transdermal therapeutic systems .

Veterinary Applications

In veterinary medicine, this compound has been utilized for treating wounds in animals. Its hydrophilic properties allow it to maintain a moist environment conducive to healing, which is critical for managing chronic wounds and post-operative recovery.

Case Study: Veterinary Use

- Application : this compound was incorporated into hydrogels for treating various animal injuries.

- Outcome : Observations indicated improved granulation tissue formation without hypergranulation, thus facilitating better healing outcomes .

Cosmetic Applications

Recent advancements have also explored this compound's potential in cosmetic formulations aimed at skin rejuvenation and wrinkle reduction. The compound's regenerative properties make it an attractive ingredient for anti-aging products.

Research Findings

Mecanismo De Acción

El mecanismo de acción de Alaptide implica su capacidad para influir en la creación y función de los queratinocitos . Actúa como modificador de la permeación transdérmica al alterar la permeación y absorción de fármacos a través de la piel . Los objetivos moleculares y las vías exactas implicados en su acción aún están bajo investigación, pero se cree que interactúa con los componentes de la piel, particularmente la capa córnea .

Análisis Bioquímico

Biochemical Properties

Alaptide interacts with various biomolecules in the body. Its structure was inspired by another naturally occurring neuropeptide, L-Prolyl-L-leucylglycinamide, which is believed to increase the regenerative process in tissue . Unlike L-Prolyl-L-leucylglycinamide, this compound is more stable and does not degrade quickly .

Cellular Effects

This compound has a significant stimulating effect on human diploid cells (LEP-19) without transformation changes in their morphology . It has been shown to increase cell proliferation . This compound is also able to influence the creation and function of keratinocytes .

Molecular Mechanism

It is known that this compound can suppress the permeation/absorption of compounds through the skin under specific conditions . This suggests that this compound may interact with certain biomolecules in the skin to exert its effects.

Temporal Effects in Laboratory Settings

This compound has been observed to have long-term effects on cellular function. It has been shown to stimulate the growth of granulation tissue and accelerate the epithelisation process and healing of wounds over time

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. It has been shown to have significant curative effects in different therapeutic areas on experimental animal models

Metabolic Pathways

It has been suggested that this compound may influence the metabolism of certain drugs when applied transdermally .

Transport and Distribution

This compound is readily absorbed from the gastrointestinal tract and permeates the blood-brain barrier . The maximum concentration in the brain is reached within 1 hour, and then the level slowly decreases .

Subcellular Localization

Given its ability to permeate the blood-brain barrier, it is likely that this compound can reach various compartments within cells

Métodos De Preparación

Alaptide se puede sintetizar a través de varias vías sintéticas. Un método común implica la reacción de L-alanina protegida con cloroformiato de etilo para formar un intermedio, que luego se hace reaccionar con 1-aminociclopentano-1-carboxilato de metilo . El compuesto resultante se somete a hidrogenación y ciclación intramolecular para producir this compound . Los métodos de producción industrial se han optimizado para mejorar el rendimiento y la pureza del compuesto .

Análisis De Reacciones Químicas

Alaptide experimenta varias reacciones químicas, incluyendo condensación y ciclación . La síntesis implica la condensación de 1-aminociclopentano-1-carboxilato de metilo con N-benciloxocarbonil-L-alanina, seguido de desbencilación y ciclación . Los reactivos comunes utilizados en estas reacciones incluyen cloroformiato de etilo e hidrógeno . El principal producto formado a partir de estas reacciones es el propio this compound .

Comparación Con Compuestos Similares

Alaptide es único debido a su estructura espirocíclica y su capacidad para actuar como modificador de la permeación transdérmica . Compuestos similares incluyen otras piperazina-2,5-dionas, como (3S,6S)-3,6-dimetilpiperazina-2,5-diona . Estos compuestos también mejoran la permeación de fármacos a través de la piel, pero this compound ha mostrado mayor eficacia en ciertas aplicaciones . La singularidad de this compound radica en su estructura específica y su capacidad para influir en la función de los queratinocitos .

Actividad Biológica

Alaptide, a dipeptide composed of L-alanine and cycloleucine, has garnered attention for its significant biological activity, particularly in the fields of regenerative medicine and dermatology. This article delves into the compound's synthesis, mechanisms of action, and its effects on cellular processes, supported by empirical data and case studies.

Structure and Synthesis

This compound is structurally characterized as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione . Its unique spirocyclic structure enhances its stability compared to other neuropeptides, making it a promising candidate for therapeutic applications. The synthesis of this compound involves several optimized pathways, typically starting with protected L-alanine and culminating in the formation of the final product through intramolecular cyclization .

This compound exhibits multiple biological activities that contribute to its therapeutic potential:

- Cell Proliferation : In vitro studies using human diploid cell lines (LEP-19) showed that this compound stimulates cell growth without causing morphological changes. Concentrations ranging from 5 to 100 µg/mL were tested, with significant increases in cell proliferation observed .

- Epidermal Regeneration : this compound has been shown to enhance epidermal regeneration in various animal models, including pigs and rats. Studies indicate that it accelerates skin healing processes following injuries .

- Melanocyte Activity : The compound appears to influence melanocyte-stimulating hormone release, which may increase melanocyte concentrations in the epidermis. This is crucial for keratinocyte function and overall skin health .

Case Studies

- Skin Regeneration in Pigs : In a controlled study, this compound was applied to experimentally induced skin injuries on domestic pigs. Results demonstrated a marked acceleration in healing time compared to control groups .

- In Vitro Studies : Research conducted on LEP-19 cells revealed that this compound significantly promotes cell proliferation at various concentrations without inducing toxicity or irritation .

- Permeation Studies : A comparative analysis of micronized versus nanonized forms of this compound indicated that while micronized forms had better skin permeation rates, both formulations showed potential for local applications in skin regeneration therapies .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Propiedades

IUPAC Name |

(8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRSPDHUDXWHRY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2(CCCC2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NC2(CCCC2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238019 | |

| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90058-29-0 | |

| Record name | Alaptide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90058-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090058290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALAPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G248DWL42U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Alaptide?

A1: While the precise mechanism of action of this compound remains elusive, research suggests potential interactions with dopaminergic systems in the brain. [, , ] Further investigation is needed to fully elucidate its specific targets and downstream effects.

Q2: What is the molecular formula and weight of this compound?

A2: this compound is represented by the molecular formula C9H14N2O2 and has a molecular weight of 182.22 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, studies have utilized various spectroscopic techniques to characterize this compound, including X-ray powder diffraction, Fourier-transform infrared spectroscopy, and Raman spectroscopy. [, ] These analyses have provided insights into its structural properties and crystallinity.

Q4: Has this compound been formulated into any drug delivery systems?

A4: Research has explored the incorporation of this compound into various delivery systems, including cellulose-based hydrogels and electrospun polycaprolactone nanofibrous membranes, to enhance its therapeutic potential. [, ]

Q5: How does the addition of humectants affect the release of this compound from hydrogels?

A5: Studies have shown that incorporating humectants, such as glycerol, propylene glycol, and ethanol, into this compound-loaded hydrogels can significantly influence its release profile. []

Q6: Does this compound exhibit any catalytic properties?

A6: Current research primarily focuses on this compound's therapeutic potential, and there is limited information regarding its catalytic properties.

Q7: Have any computational studies been conducted on this compound?

A7: While detailed computational studies might be limited, research has utilized modeling approaches, such as two-compartment models, to investigate this compound's pharmacokinetics and brain entry in various animal models. []

Q8: How do structural modifications of this compound affect its biological activity?

A8: Research investigating the SAR of this compound and its analogs is ongoing. Studies have explored the immunomodulatory properties of structurally related tri- and tetrapeptides, highlighting the influence of structural variations on biological activity. []

Q9: What is known about the stability of this compound in different formulations?

A9: Research indicates that the stability of this compound can be influenced by factors like pH and storage conditions. [] Formulating this compound into delivery systems like hydrogels and nanofibrous membranes has shown promise in enhancing its stability and therapeutic efficacy. [, ]

Q10: How quickly does this compound reach the brain after administration?

A10: Studies have shown that this compound exhibits rapid brain entry in mice and rats, indicating its ability to cross the blood-brain barrier effectively. []

Q11: What are the documented in vivo effects of this compound?

A11: this compound has demonstrated potential benefits in various animal models. Studies have reported its ability to modulate social memory in rats, ameliorate behavioral deficits induced by sodium nitrite hypoxia, and enhance wound healing in a rat model. [, , ]

Q12: Are there any known sex-specific differences in the effects of this compound?

A12: Yes, research suggests sex-specific differences in this compound's effects. For instance, this compound enhanced social recognition in ovariectomized female rats but not in castrated males, highlighting potential hormonal influences on its action. []

Q13: Has this compound demonstrated efficacy in wound healing?

A13: Research has shown that incorporating this compound into nanofibrous membranes significantly accelerated the healing of skin incisions and burns in a rat model, suggesting its potential as a wound treatment agent. []

Q14: Is there any evidence of resistance developing to this compound?

A14: Current research primarily focuses on this compound's therapeutic potential and mechanism of action. Further investigation is necessary to determine the potential for resistance development.

Q15: Can this compound be delivered transdermally?

A15: Research has explored the potential of this compound as a transdermal permeation enhancer. [, , , ] Studies have shown that it can enhance the permeation of various drugs through the skin, highlighting its potential in topical drug delivery.

Q16: Are there any identified biomarkers to predict the efficacy of this compound?

A16: Further research is needed to identify specific biomarkers for this compound's efficacy.

Q17: What analytical methods are used to quantify this compound?

A17: Various analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometry, have been employed to quantify this compound in different formulations and biological samples. [, , ]

Q18: What is the environmental impact of this compound?

A18: As research on this compound is ongoing, further studies are necessary to comprehensively assess its environmental impact and degradation pathways.

Q19: How does this compound's solubility impact its formulation?

A19: The solubility of this compound can influence its formulation and delivery. Research has explored incorporating it into delivery systems like hydrogels and nanofibrous membranes to overcome potential solubility limitations and enhance its bioavailability. [, ]

Q20: Are the analytical methods used for this compound validated?

A20: Studies employing analytical techniques for this compound quantification often involve method validation to ensure accuracy, precision, and specificity. []

Q21: Are there established quality control standards for this compound production?

A21: As this compound continues to be investigated in research settings, establishing comprehensive quality control standards for its production and formulation will be essential for its potential clinical translation.

Q22: Does this compound interact with any drug transporters?

A22: Further research is needed to determine potential interactions of this compound with drug transporters and their implications for its pharmacokinetic profile.

Q23: Does this compound affect the activity of drug-metabolizing enzymes?

A23: Currently, there is limited information available on the potential of this compound to induce or inhibit drug-metabolizing enzymes.

Q24: Are there any alternative compounds with similar effects to this compound?

A24: Research has explored alternative compounds with potential nootropic or neuroprotective effects, such as oxiracetam, which has shown some functional similarities to this compound in preclinical studies. []

Q25: Are there specific guidelines for the disposal of this compound?

A25: As this compound continues to be researched, establishing proper waste management and disposal guidelines will be essential for ensuring environmental safety.

Q26: What resources are available for researchers studying this compound?

A26: Various resources, including published research articles, chemical suppliers, and specialized research facilities, are available to support ongoing research on this compound.

Q27: When was this compound first synthesized?

A27: While the exact date of its initial synthesis remains unclear from the provided research, this compound emerged as a subject of scientific interest due to its structural similarity to melanocyte-stimulating hormone release-inhibiting factor (MIF). [, ]

Q28: What are the potential cross-disciplinary applications of this compound research?

A28: Research on this compound spans disciplines like pharmacology, neuroscience, and materials science. Its potential applications encompass areas like drug delivery, wound healing, and addressing neurological disorders, highlighting opportunities for interdisciplinary collaboration. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.